molecular formula C18H17ClN4OS B5271612 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B5271612
M. Wt: 372.9 g/mol
InChI Key: MFRAYLXQHIYENO-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide is a complex organic compound featuring an imidazole ring, a pyridine ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and methyl groups. The sulfanyl group is then attached to the imidazole ring, and finally, the acetamide linkage is formed with the chloropyridine moiety. Common reagents used in these steps include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The compound may also interact with nucleic acids or proteins, modulating their function. Pathways involved include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide is unique due to its combination of an imidazole ring with a sulfanyl-acetamide linkage and a chloropyridine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-12-15(9-13-5-3-2-4-6-13)22-18(21-12)25-11-17(24)23-16-8-7-14(19)10-20-16/h2-8,10H,9,11H2,1H3,(H,21,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRAYLXQHIYENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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